1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine
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Overview
Description
1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine is an organic compound that features a unique structure combining an oxetane ring with a phenyl group and an ethanamine moiety
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the cyclization of appropriate precursors to form the oxetane ring.
Cross-Coupling Reactions: The oxetane-containing building blocks can be synthesized and then coupled with other molecular fragments to form the desired compound.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various substituents on the phenyl ring, leading to diverse derivatives.
Scientific Research Applications
1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used to investigate biological pathways and interactions at the molecular level, aiding in the understanding of biochemical processes.
Mechanism of Action
The mechanism by which 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability .
Comparison with Similar Compounds
- 1-(3-Methyl-4-(oxetan-3-YL)phenyl)propanamine
- 1-(3-Methyl-4-(oxetan-3-YL)phenyl)butanamine
Comparison: 1-(3-Methyl-4-(oxetan-3-YL)phenyl)ethanamine is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to similar compounds. The length of the alkyl chain (ethanamine vs. propanamine or butanamine) can influence the compound’s biological activity and physicochemical properties, making it suitable for different applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[3-methyl-4-(oxetan-3-yl)phenyl]ethanamine |
InChI |
InChI=1S/C12H17NO/c1-8-5-10(9(2)13)3-4-12(8)11-6-14-7-11/h3-5,9,11H,6-7,13H2,1-2H3 |
InChI Key |
IQKMTJWURJXEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C2COC2 |
Origin of Product |
United States |
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